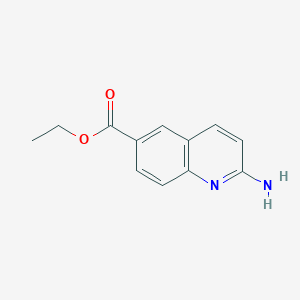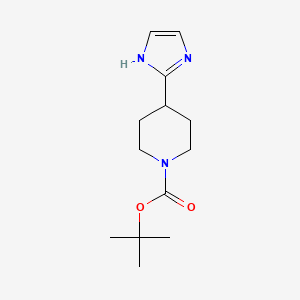
3-Cyclopropylpyridin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-inflammatory Applications
3-Cyclopropylpyridin-2-amine: has been identified as a key compound in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structure-activity relationships (SARs) of these pyrimidines have been extensively studied, providing insights into the development of new anti-inflammatory agents with enhanced activities and minimal toxicity .
Cancer Research
In the realm of cancer research, derivatives of 3-Cyclopropylpyridin-2-amine have shown promise due to their effects on cancer cell lines. Specifically, the compound has been linked to the synthesis of molecules that exhibit remarkable effects on cancer cells, including chemosensitizing properties . This opens up potential pathways for the development of novel cancer therapies.
Synthesis of Pyrimidines
The compound plays a significant role in the synthesis of various pyrimidines. These heterocyclic compounds contain two nitrogen atoms and display a range of pharmacological effects. The synthesis methods for pyrimidines are diverse, and 3-Cyclopropylpyridin-2-amine is instrumental in developing new methods for their production .
Pharmacological Effects
Beyond its anti-inflammatory and anticancer applications, 3-Cyclopropylpyridin-2-amine is involved in the synthesis of compounds with a broad spectrum of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .
Biological Activity
The biological activity of 3-Cyclopropylpyridin-2-amine extends to its role in the development of compounds that can interact with various biological targets. This includes enzymes and receptors that are crucial in the pathogenesis of diseases, thereby providing a foundation for the development of targeted therapies.
Industrial Applications
While not directly a scientific research application, 3-Cyclopropylpyridin-2-amine has garnered attention for its potential industrial applications. This includes its use in the synthesis of materials and chemicals that require specific pyridine derivatives as intermediates.
Safety and Hazards
The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .
Propriétés
IUPAC Name |
3-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBNTIAVIFETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591778 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878805-25-5 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)


![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)

